
2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol is a chemical compound with a complex structure that includes an amino group, a chloro group, and a methylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-chloro-6-methylphenol with 2-bromo-2,2-dimethylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-(1-Amino-2,2-dimethylpropyl)-6-methylphenol.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the chloro group can result in various substituted phenols.
Scientific Research Applications
2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The chloro group may also participate in interactions with hydrophobic pockets within proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol
- 2-(1-Amino-2,2-dimethylpropyl)-6-methylphenol
- 2-(1-Amino-2,2-dimethylpropyl)-4-methylphenol
Uniqueness
2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol is unique due to the presence of both a chloro and a methyl group on the phenol ring, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
2-(1-amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol |
InChI |
InChI=1S/C12H18ClNO/c1-7-5-8(13)6-9(10(7)15)11(14)12(2,3)4/h5-6,11,15H,14H2,1-4H3 |
InChI Key |
OPTMCCGPAUZCOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C(C)(C)C)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


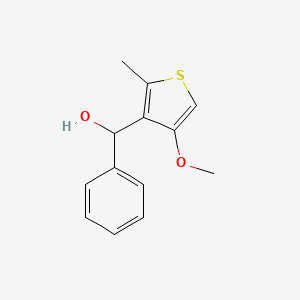
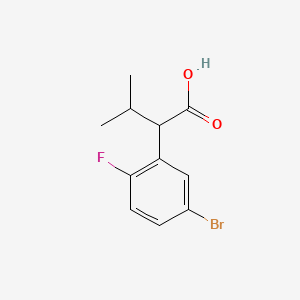

![tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate](/img/structure/B13079766.png)
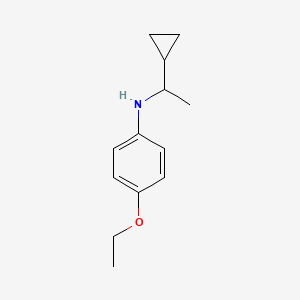
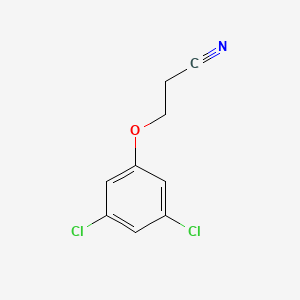
![Butyl[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13079782.png)

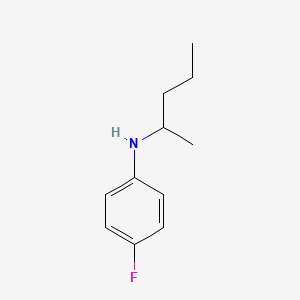

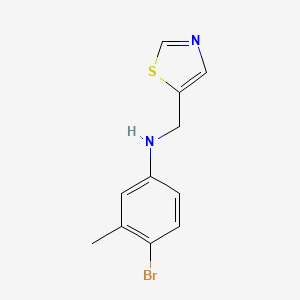
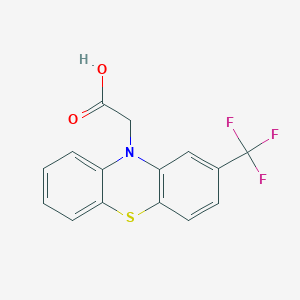
![5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine](/img/structure/B13079837.png)

